molecular formula C9H9ClO3 B8608788 5-Chloro-2-(2-hydroxyethoxy)benzaldehyde

5-Chloro-2-(2-hydroxyethoxy)benzaldehyde

Cat. No.: B8608788
M. Wt: 200.62 g/mol
InChI Key: RYVCCFVUEACJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(2-hydroxyethoxy)benzaldehyde is a valuable chemical scaffold in medicinal and materials chemistry. Its structure, featuring both an aldehyde and a hydroxyethoxy side chain, makes it a versatile precursor for synthesizing complex molecules. In pharmaceutical research, this and related chlorinated benzaldehyde derivatives are key intermediates for developing novel antifungal agents . Such compounds can be functionalized to create chalcone-based molecules that demonstrate potent activity against pathogenic yeasts like Candida albicans by inhibiting yeast growth and disrupting critical virulence factors, including hyphae and biofilm formation . The incorporation of chlorine atoms is a established strategy in drug discovery to optimize a compound's pharmacokinetic properties and its binding affinity to biological targets . Beyond biomedical applications, this compound's synthetic utility extends to materials science. Similar salicylaldehyde derivatives are employed in the synthesis of organometallic complexes and surfactants, which are investigated for their use in enhanced oil recovery (EOR) processes due to their ability to lower interfacial tension . The presence of the ether linkage in the hydroxyethoxy chain adds conformational flexibility and influences the compound's hydrophilic-lipophilic balance, which can be crucial for designing surfactants or ligands with specific properties. Researchers value this compound for exploring structure-activity relationships in drug discovery and for developing new functional materials, providing a versatile chemical platform for further optimization and innovation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

5-chloro-2-(2-hydroxyethoxy)benzaldehyde

InChI

InChI=1S/C9H9ClO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6,11H,3-4H2

InChI Key

RYVCCFVUEACJLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)OCCO

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-2-(2-hydroxyethoxy)benzaldehyde is characterized by a chlorinated phenyl group and a 2-hydroxyethoxy linkage. Its molecular formula is C10H11ClO3C_{10}H_{11}ClO_3, with a molecular weight of approximately 192.63 g/mol. The structural features enhance its solubility and reactivity, making it suitable for various chemical environments .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of chloro-hydroxybenzaldehydes can inhibit the growth of various bacterial and fungal strains, suggesting potential therapeutic uses .

Case Study:
A study evaluated a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which showed comparable activity against mycobacterial, bacterial, and fungal strains when tested in vitro. The compounds demonstrated efficacy similar to established antibiotics like isoniazid and fluconazole .

Enzyme Inhibition

The compound may interact with specific enzymes or receptors, potentially altering their functions. This suggests applications in drug design where enzyme inhibition is desired for therapeutic effects .

Antioxidant Properties

Recent studies have highlighted the antioxidant activity of compounds related to this compound. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

CompoundAntioxidant Activity (Reducing Power Assay)
This compoundHigh
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidModerate
4-Chloro-3-methylphenolLow

The above table summarizes findings from studies assessing the reducing power of various compounds, indicating that this compound exhibits high antioxidant activity .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions.

Synthesis Pathways:
The synthesis typically involves multi-step organic reactions, which may include:

  • Substitution reactions to introduce functional groups.
  • Condensation reactions to form larger molecular frameworks.

Potential Therapeutic Roles

Given its biological activity, further research is warranted to explore the therapeutic potential of this compound in treating diseases linked to oxidative stress and microbial infections. Investigating its binding affinity to specific biological targets will be crucial in understanding its mechanism of action .

Comparison with Similar Compounds

5-Chloro-2-hydroxybenzaldehyde (5-Chlorosalicylaldehyde)

  • Structure : Differs by replacing the hydroxyethoxy group with a hydroxyl (-OH) at the 2-position .
  • Key Properties: Higher acidity (pKa ~8–9) due to the phenolic -OH group. Reduced solubility in organic solvents compared to the hydroxyethoxy derivative. Reactivity: Forms intramolecular hydrogen bonds, stabilizing the aldehyde group.
  • Applications : Used in synthesizing metal complexes (e.g., zinc(II) complexes) with photoluminescent properties .

5-Chloro-2-methoxybenzaldehyde

  • Structure : Substitutes the hydroxyethoxy group with a methoxy (-OCH₃) group .
  • Key Properties: Increased lipophilicity due to the non-polar methoxy group. Lower hydrogen-bonding capacity compared to hydroxyethoxy. Thermal stability: Methoxy derivatives decompose at ~250–300°C, similar to hydroxyethoxy analogues .
  • Applications : Intermediate in drug synthesis (e.g., NLRP3 inflammasome inhibitors) .

5-Chloro-2-(pentyloxy)benzaldehyde

  • Structure : Features a pentyloxy (-OCH₂CH₂CH₂CH₂CH₃) group instead of hydroxyethoxy .
  • Key Properties :
    • Enhanced hydrophobicity, making it suitable for lipid-soluble formulations.
    • Reduced photoluminescence quantum yield in metal complexes compared to hydroxyethoxy derivatives .
  • Synthesis : Prepared via nucleophilic substitution of 5-chloro-2-hydroxybenzaldehyde with 1-bromopentane .

5-(Chloromethyl)-2-hydroxybenzaldehyde

  • Structure : Replaces the hydroxyethoxy group with a chloromethyl (-CH₂Cl) substituent .
  • Key Properties :
    • Higher reactivity in nucleophilic substitution reactions (e.g., forming polymers or dendrimers).
    • Lower thermal stability (decomposition ~200°C) due to labile C-Cl bonds.
  • Applications: Used in synthesizing magnetic nanocomposites .

Functional Group Impact on Properties

Photoluminescence and Thermal Stability

  • Hydroxyethoxy vs. Methoxy/Pentyloxy : Zinc complexes with hydroxyethoxy-substituted ligands exhibit higher photoluminescence quantum yields (11–48%) compared to methoxy or alkyloxy analogues. This is attributed to the electron-donating effect of the ether oxygen and hydrogen-bonding capacity .
  • Thermal Stability : Hydroxyethoxy and methoxy derivatives show comparable thermal stability (>290°C), whereas chloromethyl analogues degrade at lower temperatures .

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-2-(2-hydroxyethoxy)benzaldehyde, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via alkoxyalkylation of 5-chloro-2-hydroxybenzaldehyde. A representative method involves:

  • Reacting 5-chloro-2-hydroxybenzaldehyde with an alkylating agent (e.g., 2-bromoethanol) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C for 12–24 hours .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and using anhydrous conditions to minimize hydrolysis.

Q. How can the purity and structural identity of this compound be verified experimentally?

Answer:

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
  • Structural confirmation :
    • FT-IR : Look for peaks at ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C ether stretch), and ~3400 cm⁻¹ (O-H stretch) .
    • ¹H NMR (DMSO-d₆): Key signals include δ 10.32 (s, aldehyde H), 7.69 (dd, aromatic H), 4.16 (t, -OCH₂CH₂OH), and 3.70–3.75 (m, -CH₂OH) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) is critical. For example, a thiosemicarbazone derivative of 5-chloro-2-hydroxybenzaldehyde crystallizes in the monoclinic C2/c space group with unit cell parameters a = 21.7956 Å, b = 11.8536 Å, c = 9.4155 Å, and β = 101.6870°. Hydrogen-bonding networks (e.g., O-H⋯N and N-H⋯S) stabilize the structure .
  • Software like OLEX2 or SHELXT can refine diffraction data and validate bond angles/distances .

Q. What strategies are effective for designing coordination complexes using this compound as a ligand?

Answer:

  • The aldehyde and hydroxyl groups act as bidentate ligands . For example:
    • React with Zn(II) salts to form tetrahedral complexes (e.g., ZnL₂), confirmed by XAFS and XRD. These complexes exhibit photoluminescence with quantum yields up to 48.3% in the solid state .
    • Chelation enhances thermal stability (decomposition temperatures >290°C, per TGA) and electrochemical activity (reversible redox peaks in cyclic voltammetry) .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:
    • The electron-withdrawing Cl and aldehyde groups activate the aromatic ring for electrophilic substitution at the para position.
    • Frontier molecular orbital (FMO) analysis identifies nucleophilic attack sites (localized LUMO at the aldehyde group) .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

Answer:

  • Contradictions in NMR peaks : Ensure solvent consistency (e.g., DMSO-d₆ vs. CDCl₃ shifts) and trace water removal (use molecular sieves).
  • IR band overlaps : Compare with reference spectra (e.g., Coblentz Society databases) . For ambiguous cases, use 2D NMR (HSQC, HMBC) to assign coupling pathways .

Q. What experimental precautions are critical when handling this compound in air-sensitive reactions?

Answer:

  • Moisture control : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact (irritant) .
  • Waste disposal : Neutralize aldehyde residues with NaHSO₃ before aqueous disposal .

Applications in Drug Discovery

Q. How can structural modifications of this compound enhance bioactivity in inflammasome inhibition?

Answer:

  • Rational design : Introduce electron-donating groups (e.g., -OCH₃) to the benzene ring to improve binding to NLRP3. For example, 5-chloro-2-(pentyloxy)benzaldehyde derivatives show IC₅₀ values <1 μM in cellular assays .
  • SAR studies : Replace the hydroxyethoxy chain with bioisosteres (e.g., thioether) to modulate lipophilicity (logP) and blood-brain barrier penetration .

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